9-Azabicyclo[6.2.0]decane represents a bicyclic organic compound containing a nitrogen atom within its ring structure. While no direct mention of its source or classification is found in the provided literature, its role in scientific research is primarily as a synthetic intermediate. Specifically, it serves as a building block in synthesizing more complex molecules, exemplified by its utilization in the pursuit of anatoxin-a analogs [].
9-Azabicyclo[6.2.0]decane is a bicyclic compound characterized by its unique structural features and potential applications in various fields, particularly in medicinal chemistry. This compound is notable for its nitrogen atom incorporated into the bicyclic framework, which significantly influences its chemical behavior and biological activity.
The compound can be synthesized through various methods, often involving the cyclization of appropriate precursors. Its molecular formula is with a molecular weight of approximately 155.23 g/mol. The chemical structure can be represented as follows:
9-Azabicyclo[6.2.0]decane falls under the category of bicyclic amines and is classified based on its structural characteristics as well as its potential pharmacological properties.
The synthesis of 9-Azabicyclo[6.2.0]decane can be achieved through several methods, including:
Technical details regarding these methods often include specific reaction conditions such as temperature, pressure, and the use of solvents or catalysts to optimize yields.
The structure of 9-Azabicyclo[6.2.0]decane consists of a bicyclic system where one of the carbon atoms is replaced by a nitrogen atom, creating a unique three-dimensional arrangement that affects its reactivity and interactions with biological targets.
The compound's structure can be visualized using molecular modeling software that allows for three-dimensional representation, highlighting the spatial arrangement of atoms.
9-Azabicyclo[6.2.0]decane can participate in various chemical reactions, including:
Technical details regarding these reactions include specific reagents used, reaction times, and expected yields based on different conditions.
The mechanism of action for 9-Azabicyclo[6.2.0]decane primarily relates to its interaction with biological targets, particularly in pharmacological contexts:
Data from studies on similar compounds suggest that modifications to the nitrogen position or substituents can lead to significant changes in biological activity.
Relevant data from literature should be consulted for precise values regarding these properties.
9-Azabicyclo[6.2.0]decane has several potential applications:
The 9-azabicyclo[6.2.0]decane scaffold is integral to alkaloid-inspired drug discovery due to its structural mimicry of natural product frameworks and its capacity for diverse functionalization. The [6.2.0] bicyclic system’s inherent ring strain and chiral centers enable selective binding to enzymes and receptors involved in disease pathways.
Heteroatom substitutions (e.g., O-for-C) modulate electronic properties and bioavailability. For example, the 5,7-dioxa variant enhances hydrogen-bond acceptor capacity (H-bond acceptors: 3; XLogP3: 0.5), improving solubility and target engagement [4].
Synthetic Versatility:
Table 1: Bioactive Analogues of 9-Azabicyclo[6.2.0]decane-Based Scaffolds
Compound Name | Structure Type | Key Biological Activity | Molecular Target |
---|---|---|---|
5,7-Dioxa-1-azabicyclo[6.2.0]decane | Heterobicyclic | Anticancer, anti-inflammatory | FGFR4, vanin-1 |
2-Oxa-7-azaspiro[4.5]decan-1-one | Spirocyclic | FGFR4 inhibition | Cancer cell proliferation |
2,8-Diazaspiro[4.5]decan-1-one | Spirocyclic | Anti-inflammatory | TYK2/JAK1 kinases |
9-Azabicyclo[6.2.0]decane derivatives are pivotal intermediates for synthesizing stereochemically defined agonists of nicotinic acetylcholine receptors (nAChRs), which modulate neurotransmission in cognitive and motor functions.
Enzymatic desymmetrization using Candida antarctica lipase B (CAL-B) achieves kinetic resolution of β-lactams with E > 200. Hydrolysis or acylation yields β-amino acids (e.g., eight-membered ring-fused variants) for cyclization into anatoxin-a [8].Table 2: Enzymatic Resolution Strategies for 9-Azabicyclo[6.2.0]decane β-Lactams
Substrate | Enzyme | Conditions | Product (Yield, ee) | Application |
---|---|---|---|---|
(±)-N-Hydroxymethyl-β-lactam | PSIM | Vinyl butyrate, iPr₂O, −15°C | O-Acylated derivative (44%, ee = 96%) | Anatoxin-a synthon |
(±)-Unactivated β-lactam | CAL-B | Hydrolysis, pH 7 buffer | (1S,8R)-Amino acid (67%, ee > 99%) | β-Peptide antibiotics |
Tropane Alkaloid Connections:
Synthetic routes leverage Tiffeneau–Demjanov ring expansion of morphan ketones with TMSCHN₂/BuLi to install the homomorphan skeleton, a key step toward nAChR-targeting agents .
Receptor Binding Insights:The bridgehead nitrogen and bicyclic geometry facilitate cation-π interactions with nAChR binding pockets, mimicking natural agonists like acetylcholine. This underpins the scaffold’s utility in developing cognitive enhancers and analgesics [7] [8].
Synthetic Pathway Highlights:
"The regioselective ring expansion of azabicyclic ketones using TMSCHN₂/BuLi delivers homomorphan derivatives with the carbonyl group positioned contiguously to the bridgehead carbon—critical for alkaloid side-chain elaboration."
This dual role—spanning bioactive alkaloid design and neuropharmacological intermediate synthesis—establishes 9-azabicyclo[6.2.0]decane as a versatile cornerstone in modern pharmaceutical chemistry.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: